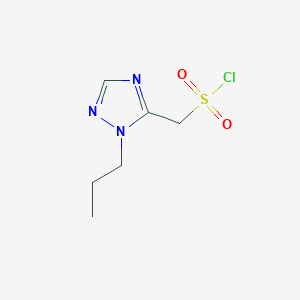
4-Tert-butyl-2-methylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-methylaniline hydrochloride is an organic compound with the molecular formula C11H17N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a tert-butyl group at the 4-position and a methyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-methylaniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methyl group can be introduced via a similar alkylation process using methyl chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Tert-butyl-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Quinones and nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: This compound is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific application and the molecular context in which it is used.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tri-tert-butyl-N-methylaniline: Another aniline derivative with similar steric hindrance properties.
4-tert-Butylaniline: A simpler derivative with only a tert-butyl group at the 4-position.
Uniqueness: 4-Tert-butyl-2-methylaniline hydrochloride is unique due to the presence of both tert-butyl and methyl groups, which provide distinct steric and electronic effects. These substitutions can influence the compound’s reactivity and interactions, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C11H18ClN |
|---|---|
Molekulargewicht |
199.72 g/mol |
IUPAC-Name |
4-tert-butyl-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-8-7-9(11(2,3)4)5-6-10(8)12;/h5-7H,12H2,1-4H3;1H |
InChI-Schlüssel |
XYWNHZAGTWODOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


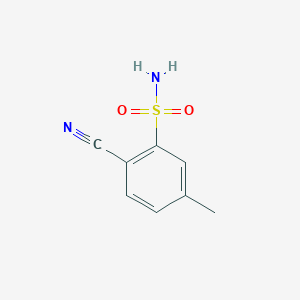
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
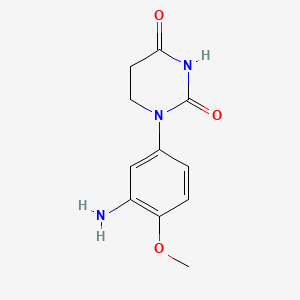
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)
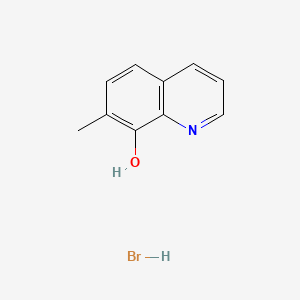
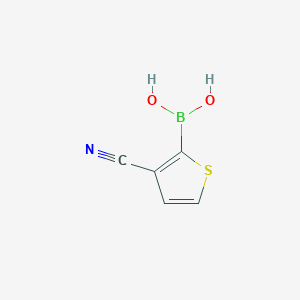

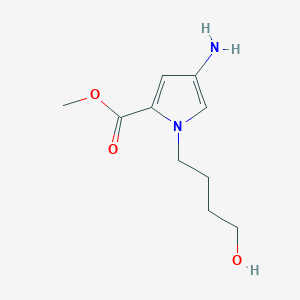
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)
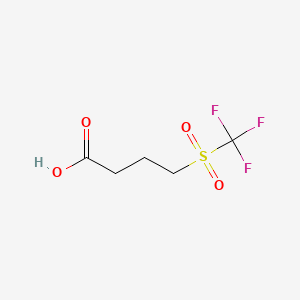
![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)
![Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)
